molecular formula C20H29NO5 B3108066 (S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate CAS No. 163768-51-2

(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate

Cat. No.: B3108066
CAS No.: 163768-51-2
M. Wt: 363.4 g/mol
InChI Key: IJTMTCBOXNAACY-HYVNUMGLSA-N
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Description

(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C20H29NO5 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound due to their use of tert-butyl groups for stability, have been extensively studied for their environmental presence, human exposure, and potential toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) have been detected in various environmental matrices and human samples, suggesting their widespread use and persistence. Concerns have been raised regarding their hepatic toxicity, endocrine-disrupting effects, and potential carcinogenicity, emphasizing the need for further investigation into their environmental behavior and human health impacts (Liu & Mabury, 2020).

Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater

Research on the biodegradation and fate of ETBE, a gasoline ether oxygenate like MTBE, highlights the capabilities of microorganisms to aerobically degrade ETBE through specific metabolic pathways. These findings are crucial for understanding the environmental impact and remediation potential of fuel additives that share functional groups with the compound of interest. The study outlines the importance of identifying microbial genes and pathways that facilitate the transformation of such compounds, providing insights into the biodegradability and environmental persistence of similar chemicals (Thornton et al., 2020).

Review of MTBE Biodegradation and Bioremediation

This review consolidates evidence on the biotransformation and mineralization of MTBE under aerobic conditions, as well as its potential anaerobic biodegradation. The pathway involves key intermediates like tert-butyl alcohol (TBA) and highlights the effectiveness of various biological methods for MTBE remediation. These findings provide a framework for understanding how similar compounds might be addressed in environmental cleanup efforts and the challenges associated with their biodegradability (Fiorenza & Rifai, 2003).

Synthetic Routes and Biologically Active Compounds

The synthetic pathways and biological activities of compounds structurally related to "(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate" are essential for understanding their application potential. Studies focusing on the synthesis of N-heterocycles via sulfinimines and the biological activities of carboxylic acids elucidate the significance of structural modifications in achieving desired chemical and biological properties (Philip et al., 2020).

Properties

IUPAC Name

tert-butyl (2S)-2-[(1R,2R)-1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5/c1-14(18(23)25-13-15-9-6-5-7-10-15)17(22)16-11-8-12-21(16)19(24)26-20(2,3)4/h5-7,9-10,14,16-17,22H,8,11-13H2,1-4H3/t14-,16+,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTMTCBOXNAACY-HYVNUMGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114488
Record name Phenylmethyl (αR,βR,2S)-1-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-α-methyl-2-pyrrolidinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163768-51-2
Record name Phenylmethyl (αR,βR,2S)-1-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-α-methyl-2-pyrrolidinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163768-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl (αR,βR,2S)-1-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-α-methyl-2-pyrrolidinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate
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(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate
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(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate
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(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate
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(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate
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(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate

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